2-Cyanoethylene oxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanoethylene oxide can be synthesized through the epoxidation of acrylonitrile. This process typically involves the reaction of acrylonitrile with a peracid, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions. The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of acrylonitrile. This method utilizes a suitable catalyst, such as a metal oxide, to facilitate the conversion of acrylonitrile to the desired epoxide. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanoethylene oxide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to form 2-hydroxyacetonitrile.
Reduction: Reduction of this compound with reducing agents such as lithium aluminum hydride results in the formation of 2-aminoethanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or other suitable reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.
Major Products Formed:
Hydrolysis: 2-Hydroxyacetonitrile.
Reduction: 2-Aminoethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyanoethylene oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential interactions with biological molecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-cyanoethylene oxide involves its reactivity as an epoxide. The compound can form covalent bonds with nucleophilic centers in biological molecules, such as the SH groups of proteins or the tripeptide glutathione. This reactivity can lead to oxidative DNA damage and cytotoxic effects, initiating pro-inflammatory signaling and sustained cell and tissue injury. These effects can result in compensatory cell proliferation and neoplastic development .
Comparison with Similar Compounds
Acrylonitrile: A precursor to 2-cyanoethylene oxide, acrylonitrile is an organic compound with the formula CH2=CH-CN.
Ethylene oxide: Another epoxide, ethylene oxide is used as a sterilizing agent and in the production of ethylene glycol.
Propylene oxide: Similar to ethylene oxide, propylene oxide is used in the production of polyurethane plastics and other chemicals.
Uniqueness: Its ability to undergo various chemical reactions and form covalent bonds with biological molecules makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
oxirane-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO/c4-1-3-2-5-3/h3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHIVZARDAPEDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963379 | |
Record name | Oxirane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4538-51-6 | |
Record name | 2-Cyanoethylene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4538-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyanoethylene oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-epoxypropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.626 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CYANOETHYLENE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C17IZ13QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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